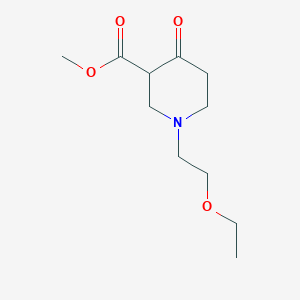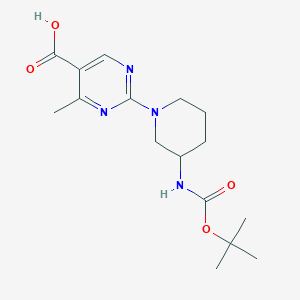
2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, also known as 4-CBPP, is an organic compound with a broad range of applications in scientific research. It is a cyclobutylpiperazine derivative, which is a small group of molecules with a cyclobutyl ring connected to a piperazine ring. 4-CBPP is an important component for the synthesis of a variety of compounds, such as peptide and peptidomimetic drugs, and has been extensively studied for its pharmacological properties. It is used in the synthesis of various peptide drugs and has been found to have potential therapeutic applications.
Scientific Research Applications
Novel Synthesis Techniques and Potential Applications
The literature reveals a variety of innovative synthesis techniques and potential applications for compounds structurally related to 2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, highlighting their versatility in scientific research. These compounds demonstrate a broad spectrum of biological activities, including as endosomolytic polymers, inhibitors of specific enzymes, and components in novel drug discovery.
Endosomolytic Polymers : Poly(amido-amine)s carrying similar structural motifs have been synthesized and evaluated for their endosomolytic properties. These polymers exhibit significant potential in drug delivery systems due to their pH-dependent haemolysis, which could be pivotal in releasing therapeutic agents within the acidic environment of endosomes (Ferruti et al., 2000).
Inhibitors of Enzymes : Compounds with similar structural frameworks have shown potential as inhibitors for specific enzymes like 15-lipoxygenase, demonstrating their significance in medicinal chemistry for developing new therapeutic agents (Asghari et al., 2016).
Anticancer Activity : Derivatives of benzyl piperazine, closely related to the compound of interest, have been synthesized and evaluated for their anticancer activities. These studies indicate the potential of such compounds in cancer therapy, with some derivatives showing moderate to potent antiproliferative activities against various cancer cell lines (Jiang et al., 2016).
Metal-free Organic Synthesis : Innovative metal-free methods for synthesizing polysubstituted pyrroles demonstrate the utility of structurally similar compounds in organic chemistry. These methods, which use surfactants in aqueous media, highlight the evolving techniques in synthesizing complex molecules with potential applications in material science and drug development (Kumar et al., 2017).
Fluorescent Chemosensors : Compounds structurally related have been developed as fluorescent chemosensors for detecting ions and molecules, showcasing their application in chemical sensing and environmental monitoring. These chemosensors operate with high sensitivity and specificity, essential for detecting trace amounts of analytes in complex matrices (Shylaja et al., 2020).
properties
IUPAC Name |
2-amino-1-(4-cyclobutylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-8-10(14)13-6-4-12(5-7-13)9-2-1-3-9/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJAFMUCWWBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)

![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)

![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)
![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)


![1-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478659.png)
![1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478662.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)
